(R)-3-Methoxypyrrolidine
Overview
Description
®-3-Methoxypyrrolidine is a chiral heterocyclic organic compound It features a pyrrolidine ring substituted with a methoxy group at the third position The ®-configuration indicates the specific spatial arrangement of the substituents around the chiral center, making it one of the enantiomers of 3-methoxypyrrolidine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Methoxypyrrolidine can be achieved through several methods. One common approach involves the asymmetric reduction of 3-methoxypyrrolidin-2-one using chiral catalysts. Another method includes the enantioselective alkylation of pyrrolidine derivatives with methoxy-containing reagents under controlled conditions to ensure the desired ®-configuration.
Industrial Production Methods: In an industrial setting, the production of ®-3-Methoxypyrrolidine often involves large-scale asymmetric synthesis using chiral catalysts or biocatalysts to achieve high enantiomeric purity. The process typically includes steps such as purification through crystallization or chromatography to isolate the desired enantiomer.
Types of Reactions:
Oxidation: ®-3-Methoxypyrrolidine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of ®-3-Methoxypyrrolidine can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The methoxy group in ®-3-Methoxypyrrolidine can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, in solvents like ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides, in the presence of bases like sodium hydride or potassium carbonate.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
®-3-Methoxypyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in enzyme-catalyzed reactions.
Medicine: ®-3-Methoxypyrrolidine derivatives are explored for their therapeutic potential, including as intermediates in the synthesis of drugs targeting neurological disorders.
Industry: It is utilized in the production of fine chemicals and as a precursor in the synthesis of various functional materials.
Mechanism of Action
The mechanism of action of ®-3-Methoxypyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the chiral center play crucial roles in its binding affinity and selectivity. The compound can modulate biological pathways by acting as an agonist or antagonist, depending on the target. Detailed studies on its binding interactions and conformational changes provide insights into its pharmacological effects.
Comparison with Similar Compounds
(S)-3-Methoxypyrrolidine: The enantiomer of ®-3-Methoxypyrrolidine, differing in the spatial arrangement of the substituents around the chiral center.
3-Hydroxypyrrolidine: A structurally similar compound with a hydroxyl group instead of a methoxy group.
3-Methylpyrrolidine: Another analog with a methyl group at the third position instead of a methoxy group.
Uniqueness: ®-3-Methoxypyrrolidine is unique due to its specific ®-configuration, which imparts distinct stereochemical properties and biological activities compared to its enantiomer and other analogs. Its methoxy group also contributes to its unique reactivity and interaction with molecular targets.
Properties
IUPAC Name |
(3R)-3-methoxypyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-7-5-2-3-6-4-5/h5-6H,2-4H2,1H3/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRWNUQAQPAYCK-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1CCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50568009 | |
Record name | (3R)-3-Methoxypyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50568009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120099-60-7 | |
Record name | (3R)-3-Methoxypyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50568009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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